2-Methoxypyridin-3-amine
Overview
Description
2-Methoxypyridin-3-amine is an organic compound with the molecular formula C6H8N2O. It is a crystalline powder with a melting point of 67°C and a boiling point of 118°C at 13 mmHg . This compound is known for its strong basicity and is commonly used as a building block in organic synthesis, particularly in the production of vitamins, sulfa drugs, insecticides, and plastics .
Mechanism of Action
Target of Action
It is known to be a versatile building block in organic synthesis and medicinal chemistry .
Mode of Action
It is known that the amine group on the pyridine ring can undergo various transformations such as diazotization, which can lead to further derivatization .
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may influence a wide range of biochemical pathways depending on the final product .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 0.48 to 1.44 , which can influence its distribution and bioavailability.
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
It is known to be stable under room temperature and inert atmosphere .
Biochemical Analysis
Biochemical Properties
2-Methoxypyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and oxidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. For instance, this compound can act as a substrate or inhibitor, depending on the enzyme’s active site configuration .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For example, this compound can modulate the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and proliferation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the enzyme-substrate complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve stress responses. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range lead to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and oxidases, which play crucial roles in the transamination and oxidative deamination of amino acids . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by amino acid transporters, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its affinity for binding proteins, which can sequester it in particular tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it interacts with metabolic enzymes and regulatory proteins . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its biochemical activity and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridin-3-amine typically involves the reduction of a nitro precursor. One common method includes dissolving the nitro precursor in methanol and adding palladium on carbon (10% Pd, Degussa type E101 NE/W) as a catalyst. The reaction mixture is then subjected to hydrogenation overnight. After filtration and concentration, the product is obtained as a white solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for hydrogenation and efficient filtration systems to handle the increased volume of reactants and products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyridin-3-amine undergoes various chemical reactions, including:
Diazotization: The amino group on the pyridine ring can be diazotized and further derivatized.
Reduction: The compound can be reduced to form hydrazine derivatives.
Halogenation: Under appropriate conditions, a halogen atom can be introduced at the fourth position of the pyridine ring.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid are commonly used.
Reduction: Hydrogen gas and palladium on carbon are typical reagents.
Halogenation: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Hydrazine derivatives: Formed through reduction.
Halogenated pyridines: Formed through halogenation.
Scientific Research Applications
2-Methoxypyridin-3-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
Industry: It is used in the production of agrochemicals and polymers.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Aminopyridine: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-5-methylpyridine: Has a methyl group at the fifth position, altering its chemical properties.
Uniqueness: 2-Methoxypyridin-3-amine is unique due to the presence of both the methoxy and amino groups on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFAOWYMDGUFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372093 | |
Record name | 2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-38-7 | |
Record name | 2-Methoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20265-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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